6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Overview
Description
6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound that features a benzoxazine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both carboxymethyl and methylsulfonyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction, where a carboxymethylating agent, such as chloroacetic acid, reacts with the benzoxazine intermediate.
Sulfonylation: The methylsulfonyl group is typically introduced through a sulfonylation reaction using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxymethyl and methylsulfonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Lacks the carboxymethyl group, resulting in different reactivity and applications.
6-(carboxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid:
Uniqueness
The presence of both carboxymethyl and methylsulfonyl groups in 6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid makes it unique compared to similar compounds. These functional groups enhance its reactivity and versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
6-(carboxymethyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7S/c1-21(18,19)13-6-10(12(16)17)20-9-3-2-7(4-8(9)13)5-11(14)15/h2-4,10H,5-6H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUSGSXHTVPEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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